3-Amino-6-chloro-4H-chromen-4-one
Description
3-Amino-6-chloro-4H-chromen-4-one is a chromenone derivative characterized by a ketone group at position 4, an amino group at position 3, and a chlorine substituent at position 6. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a fused benzene and γ-pyrone ring system. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
CAS No. |
57240-55-8 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-amino-6-chlorochromen-4-one |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2 |
InChI Key |
LCECHSKYLDRQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3-Amino-6-chloro-4H-chromen-4-one, highlighting substituent variations, synthesis yields, and properties:
Preparation Methods
Reaction Mechanism and Catalytic Cycle
The NHC-catalyzed synthesis of 3-amino-6-chloro-4H-chromen-4-one involves a hydroacylation mechanism, where the carbene activates a nitrile group for intramolecular cyclization. The catalytic cycle begins with the deprotonation of a pre-catalyst (e.g., triazolium salt) to generate the active NHC species. This carbene abstracts a proton from the aldehyde substrate, forming a Breslow intermediate. Subsequent nucleophilic attack on the nitrile group initiates cyclization, yielding the chromone core.
Experimental Procedure and Optimization
In a representative protocol, 6-chloro-4-oxo-4H-chromone-3-carbaldehyde (0.01 mol) and 1-(5-chloro-2-hydroxyphenyl)acetophenone (0.01 mol) are combined in toluene with [Bmim]BF₄ or [Bmim]PF₆ ionic liquids (2 mL). The mixture is stirred at room temperature for 12–24 hours, followed by quenching with ice. The crude product is purified via column chromatography (ethyl acetate/hexane), affording this compound in 65% yield. Key spectroscopic data include:
-
¹H NMR (DMSO-d₆) : δ 7.02–7.04 (dd, J = 9.36 Hz, 1H), 7.11–7.12 (dd, 1H), 7.26–7.27 (d, 1H).
-
IR (KBr) : 1670 cm⁻¹ (C=O), 2930–3070 cm⁻¹ (C-H), 750 cm⁻¹ (C-Cl).
Microwave-Assisted Synthesis Using Copper Bromide
Advantages of Microwave Irradiation
Microwave irradiation significantly reduces reaction times compared to conventional heating. For example, a mixture of 6-chloro-3-(3-(5-chloro-2-hydroxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one and copper bromide in dimethyl sulfoxide (DMSO) undergoes cyclization at 145°C for 20 minutes under microwave conditions, yielding the target compound in 64% yield.
Table 1: Optimization of Microwave-Assisted Synthesis
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 75 | 30 | 50 |
| 2 | 145 | 20 | 64 |
| 3 | 75 | 420 | 30 |
Comparative Analysis with Conventional Heating
Conventional oil bath heating at 75°C for 7 hours yields only 30%, highlighting the efficiency of microwave irradiation. The method minimizes side reactions, as evidenced by the absence of byproducts in thin-layer chromatography (TLC).
Ionic Liquid-Mediated Condensation
Role of Ionic Liquids in Solubility and Catalysis
Ionic liquids such as [Bmim]BF₄ enhance reactant solubility and stabilize intermediates during the condensation of 6-chloro-4-oxo-4H-chromone-3-carbaldehyde with acetophenone derivatives. A typical reaction in [Bmim]BF₄ at room temperature for 12 hours achieves 80% yield, compared to 60% in traditional solvents like ethanol.
Spectroscopic Validation
-
¹³C NMR (CDCl₃) : δ 176.7 (C=O), 159.8 (C-O), 134.4 (aromatic C-Cl).
-
MS (EI) : m/z 320 [M]⁺, consistent with the molecular formula C₁₅H₁₀ClNO₃.
One-Pot Synthesis Using Methyl Triflate (MeOTf)
Streamlined Protocol for Chromone Formation
A one-pot strategy employs MeOTf (20 mol%) in nitromethane to facilitate the coupling of enaminones with 1,3-dicarbonyl compounds. For instance, reacting 6-chloro-4-oxo-4H-chromone-3-carbaldehyde (0.5 mmol) with benzamide (0.6 mmol) at 60°C for 12 hours produces this compound in 80% yield.
Table 2: Key Reaction Parameters for One-Pot Synthesis
| Parameter | Value |
|---|---|
| Catalyst Loading | 20 mol% MeOTf |
| Solvent | Nitromethane |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 80% |
Comparative Evaluation of Methodologies
Yield and Efficiency
-
NHC Catalysis : 65–80% yield, requires specialized catalysts but offers atom economy.
-
Microwave Synthesis : 64% yield, rapid but energy-intensive.
-
Ionic Liquid Route : 80% yield, environmentally benign but costly solvent recovery.
-
One-Pot MeOTf Method : 80% yield, scalable but uses toxic nitromethane.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for validating the structure of 3-Amino-6-chloro-4H-chromen-4-one?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy : Compare - and -NMR spectra with computed chemical shifts (e.g., DFT calculations).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Key Data :
| Technique | Parameters | Example from Evidence |
|---|---|---|
| SC-XRD | , , data-to-parameter ratio = 15.0 | Used for 6-Chloro-4-oxo-4H-chromene derivatives |
Q. How can solubility challenges of this compound be addressed for in vitro assays?
- Methodology :
- Co-solvent systems : Use DMSO:water mixtures (≤1% DMSO) to minimize cytotoxicity.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or aminoalkyl chains) to the chromenone core .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology :
- Multi-step synthesis : Start with 6-chloro-4H-chromen-4-one, followed by regioselective amination (e.g., using NH/Cu catalysis under reflux) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
- Critical Analysis :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amination | NH, CuCl, 80°C, 12h | 65–70 | >95 |
| Purification | Ethanol recrystallization | 85 | 99 |
Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) of this compound?
- Methodology :
- Target-specific assays : Use kinase profiling or receptor-binding studies to identify primary molecular targets .
- Dose-response analysis : Evaluate IC values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to assess selectivity.
- Metabolic stability testing : Compare in vitro half-life in liver microsomes to rule out artifactural activity .
- Example : Chromenones show anti-inflammatory activity via COX-2 inhibition at low doses (1–10 µM) but induce apoptosis in cancer cells at higher doses (>50 µM) due to ROS generation .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1V3 for kinase domains) .
- MD simulations : Run 100-ns trajectories to assess binding stability and free energy (MM-PBSA analysis).
- QSAR modeling : Correlate substituent effects (e.g., Cl position) with bioactivity data from analogs .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data for chromenone derivatives?
- Methodology :
- Re-refinement : Re-process raw diffraction data using SHELXL to check for overfitting or missed symmetry .
- Twinned crystals : Apply twin law refinement (e.g., HKLF 5 format in SHELXL) for non-merohedral twinning cases .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodology :
- Rodent studies : Administer 10 mg/kg IV/orally; collect plasma at 0, 1, 2, 4, 8h for LC-MS/MS analysis.
- Tissue distribution : Use radiolabeled -chromenone to track accumulation in target organs .
- Key Parameters :
| Parameter | Value |
|---|---|
| 3.2 h (mice) | |
| Bioavailability | 22% (oral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
